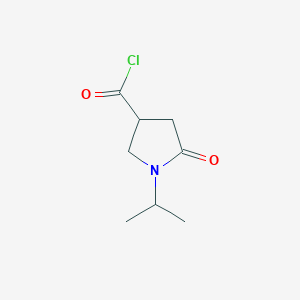
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride
Vue d'ensemble
Description
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride is a chemical compound with the CAS Number: 1181455-29-7. It has a molecular weight of 189.64 and its IUPAC name is 1-isopropyl-5-oxo-3-pyrrolidinecarbonyl chloride .
Molecular Structure Analysis
The InChI code for 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride is 1S/C8H12ClNO2/c1-5(2)10-4-6(8(9)12)3-7(10)11/h5-6H,3-4H2,1-2H3. This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.64. It is recommended to be stored at ambient temperature .Applications De Recherche Scientifique
Quality Control in Industrial Synthesis
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride has been used in the quality control process during the industrial synthesis of certain chemicals. A method involving the transformation of this compound into an isopropyl ester followed by high-efficiency liquid chromatography was developed for its qualitative estimation at all stages of oxacillin industrial synthesis (Vtorov, Ostashevich, Panina, & Mezentsev, 1985).
Synthesis of Nootropic Agents
The compound has been utilized in the synthesis of various nootropic agents. In a study, 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine was transformed by treatment with carboxylic acid derivatives to yield carboxamides with potential nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).
Intermediate in Drug Synthesis
This chemical has been identified as a key intermediate in the synthesis of complex pharmaceutical compounds. For instance, it was used in a six-step process to synthesize a key intermediate of Aliskiren, a renin inhibitor (Pan, Xu, Huang, Yu, & Liu, 2015).
Antioxidant Activity
A derivative of 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride has been synthesized and its antioxidant activity was investigated. Some compounds in this series were identified as potent antioxidants, showing higher activity than well-known antioxidants like ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Catalytic Activities
The compound has been studied in relation to its role in catalytic activities. For example, ruthenium(II) carbonyl chloride complexes containing pyridine-functionalized N-heterocyclic carbenes, which have relevance to 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride, showed significant catalytic activities in hydrogen transfer reactions of ketones (Cheng, Xu, Sun, Li, Chen, & Xue, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
5-oxo-1-propan-2-ylpyrrolidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c1-5(2)10-4-6(8(9)12)3-7(10)11/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNDOYMLHSSLSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B1396208.png)


![cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one](/img/structure/B1396212.png)
![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1396213.png)
![(R,R)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1396216.png)

![2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396219.png)
![7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396221.png)

![4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396225.png)


